2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a selective antagonist for the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate binds to the mGluR5 receptor and prevents its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for lab experiments. It is a selective antagonist for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Future Directions
There are several future directions for research on 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to study the effects of long-term 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate treatment on brain function and behavior. Additionally, there is a need for the development of more selective and potent mGluR5 antagonists that can be used in clinical trials.
Scientific Research Applications
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in the treatment of anxiety, depression, addiction, and pain. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
2-methoxyethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-17-18-30-25(28)21-13-15-22(16-14-21)26-24(27)23-10-6-5-9-20(23)12-11-19-7-3-2-4-8-19/h2-10,13-16H,11-12,17-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWMMFMHUNZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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